molecular formula C20H27N3O2S B7727916 N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B7727916
M. Wt: 373.5 g/mol
InChI Key: ITHADTGSFSRRSN-UHFFFAOYSA-N
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Description

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with a molecular formula of C25H30N4O2S This compound features a benzamide core linked to a thiophene ring, which is further substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to an amine.

    Substitution: The piperazine and thiophene rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or thiophene rings.

Mechanism of Action

The mechanism of action of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15-16(2)26-20(21-19(25)17-6-4-3-5-7-17)18(15)14-23-10-8-22(9-11-23)12-13-24/h3-7,24H,8-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHADTGSFSRRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)CCO)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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